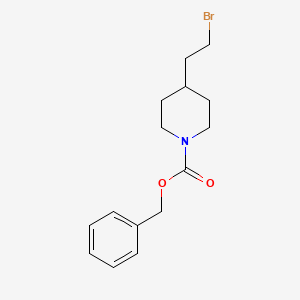

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTTXMHWNBHMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCBr)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453616 | |

| Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566905-89-3 | |

| Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Piperidine Carbamate Intermediate

- Starting Material: Piperidine or 4-(2-hydroxyethyl)piperidine

- Reagents: Ethyl chloroformate or benzyl chloroformate

- Conditions: Reaction under basic conditions (e.g., sodium bicarbonate or triethylamine) in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)

- Temperature: 0–25°C

- Duration: 12–24 hours

- Outcome: Formation of 1-carbethoxypiperidine or benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate intermediate

This step protects the piperidine nitrogen as a carbamate, facilitating subsequent functionalization.

Bromination of the Hydroxyethyl Side Chain

- Objective: Convert the hydroxyl group to a bromide to form the 2-bromoethyl substituent

- Reagents: Phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4)

- Solvents: Inert solvents such as dichloromethane

- Temperature: Typically 0–40°C, sometimes under ice bath conditions to control reaction rate

- Reaction Time: 0.5–4 hours depending on scale and conditions

- Workup: Quenching with water or ammonia solution, extraction with organic solvents, drying over anhydrous magnesium sulfate, and purification by column chromatography or recrystallization

This substitution replaces the hydroxyl group with bromine, creating a good leaving group for further reactions.

Benzylation

- Reagents: Benzyl alcohol or benzyl bromide

- Base: Triethylamine or sodium bicarbonate

- Solvent: Anhydrous dichloromethane or THF

- Conditions: Stirring at room temperature or slightly elevated temperatures for 12–24 hours

- Purification: Column chromatography using hexane/ethyl acetate gradients or recrystallization

This step introduces the benzyl carbamate protecting group on the piperidine nitrogen, completing the synthesis of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent | Notes |

|---|---|---|---|---|---|

| Carbamate Formation | Piperidine + benzyl chloroformate + base | 0–25 | 12–24 | DCM or THF | Anhydrous conditions preferred |

| Bromination | PBr3 or CBr4 | 0–40 | 0.5–4 | DCM | Ice bath may be used to control rate |

| Benzylation | Benzyl alcohol + base | 20–25 | 12–24 | DCM or THF | Purification by chromatography |

- The bromination step proceeds via nucleophilic substitution where the hydroxyl group is converted to bromide, typically via an SN2 mechanism facilitated by PBr3.

- The benzylation involves nucleophilic attack of the piperidine nitrogen on benzyl electrophiles under basic conditions, forming the carbamate linkage.

- The bromoethyl group serves as a reactive electrophilic site for further nucleophilic substitution or cross-coupling reactions.

- Nuclear Magnetic Resonance (NMR): Characteristic proton signals for the piperidine ring, benzyl group, and bromoethyl side chain confirm structure.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with molecular weight (~326.23 g/mol).

- Infrared Spectroscopy (IR): Shows carbamate carbonyl stretch (~1670 cm⁻¹) and C–Br bond vibrations.

- Purity Assessment: Thin-layer chromatography (TLC) and column chromatography ensure product purity.

- Continuous flow reactors and automated systems are employed to optimize yield and reproducibility on a large scale.

- Reaction parameters such as temperature, reagent stoichiometry, and solvent choice are finely tuned to minimize side reactions and maximize product purity.

- Safety protocols are critical due to the use of brominating agents and reactive intermediates.

| Preparation Step | Key Reagents | Reaction Type | Typical Conditions | Product/Intermediate |

|---|---|---|---|---|

| Carbamate Formation | Piperidine + benzyl chloroformate + base | Carbamate formation | 0–25°C, 12–24 h, DCM/THF | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate |

| Bromination | PBr3 or CBr4 | Nucleophilic substitution (SN2) | 0–40°C, 0.5–4 h, DCM | This compound (target) |

| Benzylation (if needed) | Benzyl alcohol + base | Nucleophilic substitution | 20–25°C, 12–24 h, DCM/THF | Final benzyl carbamate product |

The preparation of this compound is well-established through a sequence of carbamate formation, bromination, and benzylation reactions. The use of phosphorus tribromide or carbon tetrabromide for bromination is critical for introducing the reactive bromoethyl group. Optimization of reaction conditions, including temperature control and solvent choice, ensures high yield and purity. Analytical techniques such as NMR and HRMS confirm the successful synthesis of the compound. Industrial methods leverage continuous flow technology for scalable production. This compound’s synthetic accessibility underpins its utility in medicinal chemistry and further functionalization reactions.

Scientific Research Applications

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

Medicine: It is used in the development of drugs targeting the central nervous system and other therapeutic areas.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Key Observations:

Bromoethyl Group: The bromine atom in the main compound enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions. This contrasts with non-halogenated analogs like the pyridinylmethyl or ethoxy-oxoethyl derivatives, which are tailored for specific coupling or hydrolysis applications .

Their synthesis via cross-electrophile coupling achieves moderate yields (~60–65%) .

Ester-Functionalized Chains : Compounds like benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate are stable under standard conditions but prone to hydrolysis, enabling carboxylate intermediate generation for further derivatization .

Amino Substituents: The amino group in benzyl 4-aminopiperidine-1-carboxylate allows for amide bond formation, though its toxicity profile is less characterized, necessitating cautious handling .

Key Observations:

- Cross-Coupling Efficiency : Bromopyridine-based couplings (e.g., General Procedure B) achieve higher yields (63–65%) compared to morpholine derivatives (36%), likely due to steric or electronic factors .

- Reaction Scale : Most procedures use 0.20–0.25 mmol scales, indicating suitability for small-molecule discovery rather than bulk synthesis.

Table 3: Hazard Profiles of Selected Compounds

Biological Activity

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthetic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 326.233 g/mol. The compound features a piperidine ring substituted with a benzyl group, a bromoethyl group, and a carboxylate functional group, which collectively contribute to its reactivity and biological potential.

The primary mechanism of action for this compound involves nucleophilic substitution reactions facilitated by the bromoethyl group. This group acts as a leaving group, allowing the compound to engage in various chemical transformations that can lead to the synthesis of bioactive molecules. Such reactivity is crucial for developing pharmaceuticals targeting the central nervous system and other therapeutic areas.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Neurotransmitter Interaction : Compounds similar to this compound are known to interact with neurotransmitter systems, potentially influencing central nervous system activity. This interaction may lead to applications in treating neurological disorders.

- Cholinesterase Inhibition : Piperidine derivatives have shown significant cholinesterase inhibitory activity, which is vital for developing treatments for Alzheimer's disease. The structure-activity relationship studies suggest that modifications in piperidine derivatives can enhance their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and biological implications of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 4-bromopiperidine-1-carboxylate | Lacks the bromoethyl group | |

| Benzyl 4-(bromomethyl)piperidine-1-carboxylate | Contains a bromomethyl instead of bromoethyl | |

| Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate | Contains chlorine instead of bromine | |

| Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate | Contains iodine instead of bromine |

Uniqueness : The presence of the bromoethyl group in Benzyl 4-(2-bromoethyl)piperidine enhances its reactivity compared to its chloro or iodo counterparts, making it particularly valuable in synthetic organic chemistry.

Case Studies and Research Findings

Several studies have highlighted the biological potential of piperidine derivatives:

- Neuroprotective Effects : A study demonstrated that certain piperidine derivatives exhibited neuroprotective properties against oxidative stress in neuronal cells. These compounds were found to inhibit reactive oxygen species (ROS) production, suggesting their potential in neurodegenerative disease treatment .

- Cholinesterase Inhibition : Research focused on piperidine derivatives has shown that modifications can significantly enhance their cholinesterase inhibitory activity. For instance, benzylpiperidine derivatives were found to be effective against both AChE and BuChE, indicating their dual-targeting capability essential for Alzheimer's therapy .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with cholinesterase enzymes. For example, certain derivatives demonstrated strong binding interactions with key active site residues, supporting their potential as therapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate?

A typical synthesis involves reacting a piperidine precursor (e.g., 4-(2-hydroxyethyl)piperidine) with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous dichloromethane or THF. After stirring at 0–25°C for 12–24 hours, the product is purified via column chromatography (hexane/EtOAc gradients) or recrystallization . For bromination, the hydroxyl group in intermediates like benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate can be replaced with bromine using PBr₃ or CBr₄ in inert solvents .

Q. What safety precautions are critical when handling this compound?

Despite conflicting hazard reports (e.g., some SDS note incomplete toxicological data , while others list no known hazards ), adopt universal precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent degradation .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- NMR : Look for characteristic signals:

- HRMS : Confirm molecular ion ([M+Na]⁺ or [M+H]⁺) with <2 ppm error .

Q. What solvents and conditions are optimal for its stability?

The compound is stable in anhydrous, aprotic solvents (e.g., THF, DCM) under inert atmospheres. Avoid:

- Prolonged exposure to light or moisture (risk of hydrolysis or dehalogenation).

- Strong oxidizing agents (may degrade the benzyl or bromoethyl groups) .

Q. How can researchers troubleshoot low yields in bromination steps?

Low yields often arise from incomplete substitution or side reactions. Mitigation strategies:

- Catalyst Optimization : Use PPh₃ or ZnBr₂ to enhance reactivity.

- Temperature Control : Maintain 0–40°C to balance reaction rate and selectivity.

- Purification : Employ silica gel chromatography with EtOAc/hexane gradients to separate unreacted starting materials .

Advanced Research Questions

Q. What mechanistic insights govern its reactivity in cross-coupling reactions?

The bromoethyl group acts as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed couplings (e.g., Suzuki, Negishi). For example:

Q. How does steric hindrance from the piperidine ring affect reaction outcomes?

The piperidine’s chair conformation can shield the bromoethyl group, reducing reaction rates. Strategies to mitigate:

Q. What analytical methods resolve contradictions in spectral data (e.g., NMR shifts)?

Discrepancies in reported δ values (e.g., piperidine protons at δ 1.5–2.5 vs. δ 2.7–3.0 ) may arise from solvent, concentration, or temperature differences. To validate:

Q. How can computational methods predict its reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Identify reactive sites via Fukui indices.

- Transition States : Simulate SN2 pathways to optimize leaving-group substitution.

Validate predictions with experimental kinetic studies .

Q. What strategies enable selective functionalization of the benzyl vs. bromoethyl group?

- Protection/Deprotection : Use TBSCl to protect the hydroxyl group (if present) before benzyl ester formation.

- Selective Catalysis : Employ Pd/C for hydrogenolysis of the benzyl group while preserving the C–Br bond .

Methodological Notes

- Data Interpretation : Cross-reference spectral data with multiple sources (e.g., PubChem, Reaxys) to account for variability.

- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading) .

- Safety Compliance : Adopt ALARA principles for brominated compounds, even if SDS data is incomplete .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.